molecular formula C11H10BNO2S B2628426 2-(Phenylthio)pyridine-5-boronic acid CAS No. 1313760-66-5

2-(Phenylthio)pyridine-5-boronic acid

Cat. No.: B2628426
CAS No.: 1313760-66-5
M. Wt: 231.08
InChI Key: NBTKVNHGSMDTAM-UHFFFAOYSA-N
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Description

Overview of Organoboron Compounds in Contemporary Organic Chemistry

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern organic synthesis. fiveable.menumberanalytics.com Their rise to prominence is largely due to their unique combination of stability, low toxicity compared to many other organometallic reagents, and versatile reactivity. fiveable.medergipark.org.tr These compounds are generally stable in air and water, tolerate a wide variety of functional groups, and often produce non-toxic boric acid as a byproduct, making them valuable in both laboratory and industrial settings. dergipark.org.trthieme.de

The utility of organoboron compounds, particularly boronic acids (R-B(OH)₂), is most famously demonstrated in the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most efficient methods for constructing complex molecules, including polyolefins, styrenes, and substituted biphenyls. wikipedia.orglibretexts.org The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org Beyond this, organoboron compounds are key reagents in a wide array of other chemical transformations, including hydroboration, C-X bond formation (where X can be nitrogen or oxygen), and additions to carbonyl compounds. wikipedia.orgresearchgate.net Their application extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

The Unique Role of Pyridinylboronic Acids in Chemical Research

Within the vast family of organoboron reagents, pyridinylboronic acids hold a special position. These are heterocyclic compounds where a boronic acid group is attached to a pyridine (B92270) ring. ontosight.ai The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties and provides a site for hydrogen bonding or coordination, which can influence the reactivity and properties of the molecule. researchgate.net

Pyridinylboronic acids are crucial building blocks in medicinal chemistry and materials science. ontosight.ailookchem.com The pyridine motif is a common feature in many biologically active molecules, and pyridinylboronic acids provide a direct route to synthesize complex heterocyclic compounds that are scaffolds for potential therapeutics, including enzyme inhibitors and receptor antagonists. ontosight.aisigmaaldrich.comchemrxiv.org For example, they are used in the synthesis of inhibitors for HIV-1 protease and various protein kinases. lookchem.com The difficulty in cross-coupling 2-substituted nitrogen-containing heteroaryl organoboranes has been a challenge, attributed to slow transmetallation and rapid protodeboronation, which has spurred the development of specialized catalytic systems. nih.gov In materials science, these compounds are used to create novel polymers and organic materials with specific electronic or optical properties. ontosight.ailookchem.com

Structural Characteristics and Chemical Importance of 2-(Phenylthio)pyridine-5-boronic Acid Scaffolds

The compound this compound is a specific pyridinylboronic acid that features a phenylthio group (-S-Ph) at the 2-position of the pyridine ring and a boronic acid group (-B(OH)₂) at the 5-position. This particular arrangement of functional groups defines its structural characteristics and dictates its chemical utility. The phenylthio group, being electron-donating and sterically bulky, can influence the electronic environment and reactivity of both the pyridine ring and the boronic acid moiety.

The primary importance of the this compound scaffold lies in its role as a specialized building block in organic synthesis. It enables the introduction of a 2-(phenylthio)pyridine unit into larger molecules, a substructure that may be of interest in the development of novel pharmaceuticals or functional materials. The boronic acid group serves as a handle for participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the precise formation of carbon-carbon bonds. wikipedia.org While detailed research findings on the specific applications of this compound are not broadly published, its structure suggests its utility in creating complex, sulfur-containing heterocyclic systems.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₀BNO₂S
Molecular Weight 231.08 g/mol
Purity ≥96%
InChI Key NBTKVNHGSMDTAM-UHFFFAOYSA-N

This interactive table provides a summary of the known chemical properties for this compound. cymitquimica.com

Properties

IUPAC Name

(6-phenylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKVNHGSMDTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Phenylthio Pyridine 5 Boronic Acid

Fundamental Reactivity Patterns of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, exhibit a rich and multifaceted reactivity profile that underpins their utility in synthetic chemistry. nih.gov Their chemistry is largely dictated by the electron-deficient nature of the boron atom.

The boron atom in a boronic acid possesses a vacant p-orbital, rendering the molecule a Lewis acid. chemenu.comlabfind.co.kr This Lewis acidity is a defining characteristic, enabling boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more stable, tetracoordinate boronate species. chemenu.comrsc.org This interaction is central to their role in many chemical transformations. nih.gov

In the context of 2-(Phenylthio)pyridine-5-boronic acid, the presence of the pyridine (B92270) nitrogen atom introduces an additional site of basicity. While the boronic acid group is located at the 5-position of the pyridine ring, making direct intramolecular coordination with the nitrogen at the 2-position geometrically unfeasible, the nitrogen's lone pair of electrons can participate in intermolecular interactions. This Lewis basic site can coordinate with metal catalysts or other species in solution, a feature that significantly influences the compound's reactivity in catalytic cycles, often in a manner that presents challenges. nih.govnih.gov The reversible coordination of nitrogen lone pairs to boron centers is a well-established principle in organic synthesis and materials science, utilized in catalysis and the development of novel organic materials. researchgate.net

In aqueous media, boronic acids exist in equilibrium between the neutral, trigonal planar acid and a tetrahedral anionic boronate complex, formed by the addition of a hydroxide ion. rsc.orgnih.gov The position of this equilibrium is quantified by the acidity constant (pKa). The pKa of a typical arylboronic acid is approximately 9, but this value can be significantly influenced by the electronic nature of substituents on the aromatic ring. nih.govlibretexts.org

The pKa is a critical parameter as the formation of the boronate species is often a prerequisite for subsequent reactions, such as the transmetalation step in the Suzuki-Miyaura coupling. nih.gov For this compound, the pKa will be influenced by both the pyridine ring and the phenylthio group. The pyridine ring is electron-withdrawing, which generally lowers the pKa (increases acidity) compared to phenylboronic acid. The sulfur atom of the phenylthio group can exhibit complex electronic effects, potentially influencing the acidity through inductive and resonance effects. The table below provides pKa values for related boronic acids to contextualize the expected acidity of the title compound.

Table 1: pKa Values of Selected Boronic Acids This table presents a selection of pKa values for various boronic acids to illustrate the effect of different substituents on acidity.

Compound NamepKa Value
Phenylboronic Acid8.83
4-Methoxyphenylboronic Acid9.25
4-(Trifluoromethyl)phenylboronic Acid7.96
Pyridine-3-boronic acid8.5 (acidic pKa), 3.9 (pyridinium pKa)
Pyridine-4-boronic acid8.9 (acidic pKa), 5.0 (pyridinium pKa)

Carbon-Boron Bond Transformations

The most significant application of boronic acids is in the formation of new carbon-carbon bonds, where the carbon-boron (C-B) bond is strategically replaced.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically between an organoboron compound and an organohalide. nih.govbeilstein-journals.org The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov Boronic acids are favored reagents due to their stability, low toxicity, and commercial availability. nih.govmdpi.com

Despite the robustness of the Suzuki-Miyaura reaction, substrates like this compound fall into a class of compounds known to be particularly challenging: 2-heteroaryl boronic acids. This "2-pyridyl problem" stems from several factors that can hinder the reaction and lead to low yields. nih.gov

The primary challenge is the inherent instability of 2-pyridyl boronic acids, which are highly susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (e.g., water) to yield the corresponding unsubstituted pyridine. nih.govrsc.org This decomposition pathway competes with the desired transmetalation step, consuming the starting material and reducing product formation. mdpi.com Studies have shown that 2-pyridyl boronic acids can undergo rapid protodeboronation, especially under the basic and often heated conditions required for cross-coupling. sigmaaldrich.com

A second challenge is the potential for the pyridine nitrogen to coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, unreactive complexes, thereby slowing or halting the catalytic cycle. nih.gov Furthermore, the electron-deficient nature of the pyridine ring can slow the rate of the crucial transmetalation step. nih.gov

To address the "2-pyridyl problem," several strategies have been developed to enhance the stability and reactivity of these challenging substrates. These methods are directly applicable to the effective use of this compound in synthesis.

One of the most successful approaches is the use of boronate esters that serve as "slow-release" precursors for the boronic acid. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly hydrolyze under the reaction conditions to release the boronic acid at a low concentration. This ensures that the concentration of the unstable boronic acid remains low, favoring cross-coupling over decomposition.

Another strategy involves modifying the boron species itself. Potassium trifluoroborate salts (R-BF₃K), derived from boronic acids, often exhibit greater stability and can be effective coupling partners, though they may require specific conditions for activation. sigmaaldrich.com

Finally, significant advances have been made in catalyst development. The use of highly active, sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the rates of both oxidative addition and reductive elimination, helping the desired cross-coupling pathway outcompete the protodeboronation side reaction. nih.gov Additionally, the use of copper(I) salts as additives has been shown to facilitate the coupling of 2-pyridyl boronates, possibly by promoting a C-B to C-Cu transmetalation prior to transfer to the palladium center. sigmaaldrich.com

The following table illustrates typical conditions employed for the successful Suzuki-Miyaura coupling of challenging heteroaryl boronic acids, which would be applicable to this compound.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Challenging Heteroaryl Boronic Acids This table provides representative examples of reaction conditions developed to overcome the challenges associated with unstable heteroaryl boronic acids.

Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventAdditiveYield (%)
2-Pyridyl MIDA boronate4-ChloroanisoleXPhos Pd G2 (2 mol%)K₃PO₄Toluene (B28343)/H₂ONone95
2-Thiopheneboronic acid4-BromobenzonitrilePd(dppf)Cl₂ (10 mol%)Na₃PO₄Dioxane/H₂ONone72
2-Pyridylboronic acid1-Bromo-4-tert-butylbenzenePd₂(dba)₃ / SPhos (2 mol%)K₃PO₄TolueneNone88
2-Furanylboronic acid2-BromonaphthalenePd(PPh₃)₄ (5 mol%)K₂CO₃DioxaneNone91

Conversion to Carbon-Heteroatom Bonds

The boronic acid functional group of this compound is a versatile handle for the introduction of various heteroatoms onto the pyridine ring. These transformations are crucial for the synthesis of a diverse range of functionalized pyridine derivatives.

Oxidation to Hydroxyl Derivatives

The oxidation of arylboronic acids to the corresponding phenols is a well-established and synthetically useful transformation. In the context of this compound, this reaction would yield 6-(phenylthio)pyridin-3-ol. While specific studies on this particular substrate are not extensively documented, the general mechanism involves the reaction of the boronic acid with an oxidizing agent.

Common reagents for this transformation include hydrogen peroxide (H₂O₂), often under basic conditions, and other peroxy compounds like peracetic acid. The reaction proceeds through the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to afford the hydroxylated pyridine.

Table 1: Representative Conditions for the Oxidation of Arylboronic Acids

Oxidizing AgentBaseSolventTypical Temperature
Hydrogen PeroxideNaOHTHF/H₂ORoom Temperature
Peracetic Acid-Acetic Acid0 °C to Room Temp
Oxone®NaHCO₃Acetone/H₂ORoom Temperature

Note: This table represents general conditions and may require optimization for this compound.

Halogenation Reactions (Chlorination, Bromination)

The replacement of the boronic acid group with a halogen atom provides a pathway to halogenated pyridines, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.

Chlorination and Bromination: The halogenation of this compound can be achieved using various electrophilic halogenating agents. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly employed for the introduction of chlorine and bromine, respectively. These reactions are typically carried out in a suitable solvent and may be promoted by a base or a catalyst.

Table 2: Common Reagents for the Halogenation of Arylboronic Acids

Halogenating AgentHalogen IntroducedTypical Solvents
N-Chlorosuccinimide (NCS)ChlorineAcetonitrile, Dichloromethane (B109758)
N-Bromosuccinimide (NBS)BromineAcetonitrile, Dichloromethane
Copper(II) BromideBromineMethanol, Water

Note: The choice of reagent and conditions can influence the yield and selectivity of the halogenation reaction.

Conversion to Carbon-Nitrogen Bonds (e.g., Amination)

The formation of carbon-nitrogen bonds from arylboronic acids is a significant transformation in medicinal and materials chemistry. The Chan-Lam coupling reaction is a prominent method for achieving this, involving the copper-catalyzed reaction of a boronic acid with an amine. organic-chemistry.orgwikipedia.org

For this compound, a Chan-Lam amination would involve its reaction with a primary or secondary amine in the presence of a copper catalyst, such as copper(II) acetate, and a base. nih.govorganic-chemistry.org The reaction is often carried out in the presence of air or another oxidant. This method allows for the synthesis of a wide array of N-substituted 6-(phenylthio)pyridin-3-amines.

Table 3: Typical Components of a Chan-Lam Amination Reaction

ComponentExampleRole
Boronic AcidThis compoundArylating agent
AminePrimary or Secondary AminesNitrogen source
Copper CatalystCopper(II) AcetatePromotes C-N bond formation
BaseTriethylamine (B128534), PyridineActivates the amine
SolventDichloromethane, TolueneReaction medium

Homocoupling Reactions

Homocoupling of arylboronic acids provides a direct route to symmetrical biaryl compounds. In the case of this compound, this reaction would lead to the formation of 6,6'-bis(phenylthio)-3,3'-bipyridine. This transformation is typically catalyzed by palladium complexes, often in the presence of a base. nih.govacs.orgbeilstein-journals.orgnih.gov

The Suzuki-Miyaura homocoupling reaction is a widely used method for this purpose. The reaction mechanism generally involves the formation of a palladium(0) species, oxidative addition to an aryl halide (if present as a co-catalyst), transmetalation with the boronic acid, and reductive elimination to yield the biaryl product. In the absence of an aryl halide, a direct homocoupling can occur through various proposed mechanisms.

Table 4: Key Parameters for Palladium-Catalyzed Homocoupling

ParameterCommon Examples
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂
LigandTriphenylphosphine, Buchwald-type ligands
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃
SolventToluene, Dioxane, DMF

Note: The efficiency of the homocoupling reaction can be influenced by the choice of catalyst, ligand, base, and solvent.

Stability and Decomposition Pathways

Protodeboronation Mechanisms in Pyridinylboronic Acids

A significant aspect of the chemistry of pyridinylboronic acids, including this compound, is their susceptibility to protodeboronation. This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the parent heterocycle without the boronic acid functionality. The rate and mechanism of protodeboronation are highly dependent on the position of the boronic acid group on the pyridine ring and the pH of the medium. ed.ac.ukljmu.ac.ukacs.orgnih.govresearchgate.net

For 2-pyridinylboronic acids, protodeboronation is known to be particularly facile, especially under neutral or near-neutral conditions. acs.orgresearchgate.net This increased reactivity is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the boronic acid exists as a boronate anion. This zwitterion can then undergo intramolecular proton transfer, leading to the cleavage of the C-B bond.

The rate of protodeboronation for pyridinylboronic acids generally follows the order: 2-pyridyl > 4-pyridyl > 3-pyridyl. The presence of the phenylthio group at the 2-position in this compound may influence the electronics of the pyridine ring and, consequently, the rate of protodeboronation, although specific kinetic studies on this compound are not widely reported. Understanding and controlling protodeboronation is crucial for the successful application of this compound in cross-coupling and other transformations.

Table 5: Factors Influencing Protodeboronation of Pyridinylboronic Acids

FactorInfluence
Position of Boronic Acid2-position is most susceptible
pHRapid at neutral pH for 2-pyridylboronic acids
Electron-withdrawing groupsCan increase the rate of protodeboronation
Electron-donating groupsCan decrease the rate of protodeboronation

Formation and Stability of Boronic Esters

Due to the potential instability of boronic acids, they are often converted into boronic esters for applications in synthesis and for easier handling and purification. digitellinc.comwikipedia.org These esters are formed by the condensation reaction between the boronic acid and a diol, such as pinacol (B44631) or a tartrate derivative. wikipedia.orgsciforum.net The formation of the ester is an equilibrium process, which can be driven to completion by removing the water formed during the reaction. sciforum.net

The conversion to a boronic ester is a key strategy for utilizing compounds like this compound in reactions like the Suzuki-Miyaura cross-coupling, where the slow release of the boronic acid in situ can suppress unwanted side reactions like protodeboronation. wikipedia.orgnih.gov

Common Diols for Boronic Ester Formation and Relative Stability

Diol Resulting Ester Type General Stability Characteristics
Pinacol Pinacol boronic ester (Bpin) Offers good stability for purification and handling but is susceptible to hydrolysis. digitellinc.comresearchgate.net
Ethylene Glycol Dioxaborolane Generally less stable and more reactive than pinacol esters. researchgate.net
Pinanediol Pinanediol boronic ester Highly stable, both kinetically and thermodynamically; may require harsh conditions for cleavage. researchgate.netacs.org

Derivatization at Peripheral Sites of the Pyridine and Phenylthio Moieties

Further functionalization of this compound can be achieved by targeting the pyridine and phenylthio rings, provided the boronic acid group remains intact or is suitably protected as an ester.

The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom. This makes it resistant to electrophilic aromatic substitution (EAS), which often requires harsh conditions such as high temperatures. youtube.com However, the presence of the electron-donating phenylthio group could potentially activate the ring towards EAS, directing incoming electrophiles to specific positions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly if a leaving group is present at an activated position (ortho or para to the nitrogen). rsc.org

The phenylthio moiety also offers sites for derivatization. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the substituent, making it strongly electron-withdrawing. Additionally, the phenyl ring of the phenylthio group could undergo electrophilic substitution, although the sulfur atom may direct the regioselectivity of such reactions. It is also possible to perform reactions on a pre-functionalized thiophenol before its coupling to the pyridine ring. mdpi.com These derivatizations allow for the synthesis of a diverse library of substituted pyridine boronic acids for various applications. st-andrews.ac.uk

Advanced Applications of 2 Phenylthio Pyridine 5 Boronic Acid in Chemical Synthesis and Research

Building Blocks for Complex Molecular Architecturesnih.govsemanticscholar.orgresearchgate.netresearchgate.net

Boronic acids are fundamental building blocks for creating complex molecular structures. nih.gov Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling has made them indispensable in organic synthesis. semanticscholar.org 2-(Phenylthio)pyridine-5-boronic acid, with its unique combination of a pyridine (B92270) ring, a phenylthio group, and a boronic acid moiety, offers a strategic platform for developing novel and structurally diverse molecules.

Synthesis of Structurally Diversified Phenylthioethers

The 2-(phenylthio)pyridine core structure of this boronic acid serves as a foundational scaffold for generating a wide array of more complex phenylthioether derivatives. While direct, extensive studies on the diversification of this specific molecule are not broadly detailed in the provided context, the principles of boronic acid chemistry allow for its strategic use. The boronic acid group can be converted to other functional groups, or the pyridine and phenyl rings can undergo further substitution, enabling the synthesis of a library of compounds with varied electronic and steric properties. The reactivity of the boronic acid moiety is a key feature, allowing it to participate in reactions that build molecular complexity while preserving the core phenylthioether structure.

Construction of Biaryl and Heterobiaryl Systems

A primary application of aryl boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heterobiaryl skeletons. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable coupling partner in these reactions, enabling the linkage of the 2-(phenylthio)pyridine unit to other aromatic or heteroaromatic systems.

Research has demonstrated the successful use of heteroarylboronate esters, derivatives of boronic acids, in cross-coupling reactions with nitroarenes to construct heterobiaryl compounds. nih.gov This methodology is effective for creating molecules containing pyridine, thiophene, furan, and other heterocyclic systems in good to excellent yields. nih.gov The versatility of this approach highlights how this compound can be employed to synthesize complex drug-like molecules. nih.gov

Table 1: Examples of Heterobiaryl Synthesis via Cross-Coupling This interactive table showcases representative yields for the synthesis of heterobiaryl compounds using methodologies applicable to heteroaryl boron reagents.

Boronic Acid PartnerCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
Heteroarylboronate EsterNitroarene[Pd(cinnamyl)Cl]₂/NHC LigandHeterobiarylGood to Excellent nih.gov
Aryl Boronic AcidAryl HalidePalladium CatalystBiarylVariesGeneral

Formation of New π-Electron Materials with Boron-Nitrogen Coordination

The structure of this compound contains both a Lewis acidic boron center and a Lewis basic pyridine nitrogen atom. This intramolecular combination allows for the potential formation of a dative bond between the boron and nitrogen atoms, creating a coordinated system. This B-N coordination can significantly influence the electronic properties of the molecule, making it a candidate for the development of new π-electron materials for applications in optics and electronics. While specific research on this molecule for π-electron materials is not detailed, the formation of a B-N bond is a known strategy to tune the photophysical properties of organic molecules.

Catalytic Roles of Boronic Acids

Beyond their role as building blocks, boronic acids are emerging as effective organocatalysts. rsc.org Their ability to reversibly interact with functional groups like hydroxyls makes them valuable in promoting various organic transformations under mild conditions. rsc.org

Lewis Acid Catalysis in Organic Transformationsresearchgate.netnih.govnih.gov

The boron atom in a boronic acid is electron-deficient and can function as a Lewis acid, activating substrates to facilitate chemical reactions. researchgate.net This Lewis acidity is central to the catalytic activity of boronic acids in a range of transformations. nih.govresearchgate.net Dual catalytic systems, for instance, can employ a Lewis base to form a redox-active complex with boronic acids, which can then participate in photoredox-catalyzed reactions to form new carbon-carbon bonds. nih.govresearchgate.net

Activation of Hydroxy Functional Groupsrsc.org

A significant application of boronic acid catalysis involves the activation of hydroxy functional groups. rsc.org Boronic acids can form reversible covalent bonds with alcohols, diols, and carboxylic acids. rsc.org This interaction can activate the hydroxy group, making it a better leaving group or enhancing its nucleophilicity, depending on the reaction mechanism. rsc.orgresearchgate.net This catalytic activation circumvents the need for stoichiometric activating agents, leading to more atom-economical and environmentally friendly processes. rsc.org For example, boronic acid catalysts can activate alcohols to form carbocation intermediates that can be trapped by nucleophiles in reactions like Friedel-Crafts alkylations. rsc.org

Dehydration Reactions

Arylboronic acids, including structures analogous to this compound, have emerged as effective organocatalysts for dehydration reactions, most notably in the formation of amide bonds from carboxylic acids and amines. nih.govrsc.orgslq.qld.gov.au This process, known as dehydrative condensation, offers a green and efficient alternative to traditional methods that often require harsh conditions or stoichiometric activating agents. The catalytic cycle generally begins with the condensation of the boronic acid with a carboxylic acid, eliminating one molecule of water to form an acyloxyboronic acid intermediate. rsc.org This intermediate is significantly more electrophilic than the parent carboxylic acid.

The subsequent nucleophilic attack by an amine on the activated carbonyl center of the acyloxyboronic acid intermediate leads to the formation of a tetrahedral intermediate. rsc.org The collapse of this intermediate yields the desired amide and regenerates the boronic acid catalyst, releasing a second molecule of water. The removal of water, typically through azeotropic distillation or the use of molecular sieves, is crucial for driving the equilibrium towards product formation. nih.govrsc.org The efficiency of the boronic acid catalyst is often enhanced by electron-withdrawing groups on the aryl ring, which increase the Lewis acidity of the boron center and facilitate the initial activation of the carboxylic acid. rsc.org

Beyond amide synthesis, arylboronic acid catalysis is also applied to dehydrative C-C and C-O bond-forming reactions using alcohols as electrophiles. acs.orgresearchgate.net In these cases, the boronic acid is thought to facilitate the dehydration of the alcohol to generate a reactive carbocation intermediate, which is then intercepted by a suitable nucleophile. nih.gov

Reaction TypeRole of Arylboronic AcidKey IntermediateTypical Conditions
Amide SynthesisActivates carboxylic acidAcyloxyboronic acidAzeotropic reflux, molecular sieves nih.gov
C-C Bond FormationPromotes carbocation formation from alcoholBoronate ester / CarbocationCo-catalyst (e.g., oxalic acid) may be required acs.org
Etherification (C-O Bond Formation)Activates alcohol via dehydrationBoronate ester / CarbocationCo-catalyst may be required researchgate.net
Catalysis of Rearrangements (e.g., Beckmann Rearrangement)

The Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide, has traditionally been promoted by strong acids. researchgate.net However, recent advancements have established that substituted arylboronic acids can serve as highly effective organocatalysts for this transformation under mild, ambient conditions. researchgate.netorganic-chemistry.org This catalytic approach offers significant advantages, including operational simplicity, broad substrate scope, and high tolerance for various functional groups such as alcohols, esters, and amides. nih.govacs.org

The mechanism of the boronic acid-catalyzed Beckmann rearrangement involves the direct and chemoselective activation of the oxime's N-OH bond. organic-chemistry.orgnih.gov The catalytic cycle is initiated by a boron-mediated transesterification with the oxime, forming an acyl oxime intermediate. acs.org This step is often the rate-limiting step and can be accelerated by additives like perfluoropinacol, which enhance the electrophilicity of the boron center. nih.gov The resulting intermediate then undergoes a unimolecular rearrangement to furnish the final amide product, regenerating the boronic acid catalyst. organic-chemistry.orgacs.org Isotope labeling studies have confirmed that the boronyl group plays an active and essential role in both the transesterification and rearrangement steps. nih.gov

This catalytic system has been successfully applied to a wide variety of diaryl, aryl-alkyl, heteroaryl-alkyl, and dialkyl oximes, providing a sustainable and efficient pathway for amide synthesis. nih.govacs.org

FeatureDescriptionReference
Catalyst2-Alkoxycarbonyl- or 2-phenoxycarbonyl-phenylboronic acid organic-chemistry.orgnih.gov
Key StepBoron-induced oxime transesterification to form an acyl oxime intermediate acs.org
ConditionsAmbient temperature, 5 mol% catalyst, polar solvent mixture (e.g., HFIP/nitromethane) organic-chemistry.orgacs.org
Substrate ScopeBroad; includes diaryl, aryl-alkyl, and dialkyl oximes nih.gov
AdvantagesMild conditions, high functional group tolerance, avoids strong acids researchgate.netorganic-chemistry.org

Hydrogen Bond Mediated Catalysis

In addition to its role as a Lewis acid, the boronic acid functional group, B(OH)₂, can act as a hydrogen bond donor. This capability is a key aspect of its catalytic activity, allowing for the activation of substrates through non-covalent interactions. nih.gov Research has shown that boronic acids can engage in dual H-bond catalysis or act as Brønsted acids, particularly when interacting with specific solvents or co-catalysts. nih.govacs.org

In this mode of catalysis, the two hydroxyl groups on the boron atom of a molecule like this compound can form hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) on a substrate molecule. nih.gov This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. For example, in the cycloaddition of CO₂ to epoxides, boronic acids have been shown to activate the epoxide ring through strong hydrogen-bonding interactions, facilitating the ring-opening process. acs.org This H-bond donor capability is enhanced in sterically hindered arylboronic acids, which behave more like strong Brønsted acids. acs.org

Furthermore, the interaction of boronic acids with amide solvents has been shown to modulate their electronic properties through hydrogen bonding, facilitating processes like the generation of alkyl radicals for photoredox reactions. chemrxiv.org This mode of activation, distinct from direct Lewis acid complexation, expands the catalytic versatility of boronic acids to a wider range of organic transformations. nih.govnih.gov

Reactivity with Biological Species and Sensing Applications

The inherent reactivity of the boronic acid group with specific biological molecules and reactive species forms the basis for its widespread use in chemical biology and diagnostics. The interaction is most notably exploited in the design of sensors for carbohydrates and reactive oxygen/nitrogen species.

Fluorescent Probes for Reactive Oxygen/Nitrogen Species (e.g., Peroxynitrite)

Boronate-based compounds, including derivatives of this compound, are extensively used to construct fluorescent probes for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). rsc.org While initially developed for hydrogen peroxide (H₂O₂), these probes have proven to be exceptionally reactive towards peroxynitrite (ONOO⁻). nih.govfrontiersin.org Peroxynitrite is a potent and cytotoxic oxidant implicated in a variety of pathological conditions, making its detection crucial for understanding disease mechanisms. nih.gov Boronate-based probes offer a powerful tool for this purpose, enabling real-time monitoring of peroxynitrite in living cells. nih.govbohrium.com

The fundamental design of a boronate-based fluorescent probe involves the covalent attachment of a boronic acid or boronate ester group to a fluorophore scaffold. nih.gov This design operates on a "caged fluorophore" or "turn-on" sensing principle. researchgate.net In its native state, the boronate moiety acts as a fluorescence quencher, rendering the probe weakly fluorescent or non-fluorescent. The boronate group serves as a specific reaction site for the target analyte. rsc.org

Upon reaction with a highly nucleophilic oxidant like peroxynitrite, the boronate group is cleaved, releasing the original, unquenched fluorophore. rsc.org This deprotection event results in a significant increase in fluorescence intensity, providing a direct and measurable signal for the presence of the analyte. frontiersin.org Key design considerations include:

Fluorophore Choice: The selection of the fluorophore determines the probe's optical properties, such as excitation and emission wavelengths. Long-wavelength fluorophores are often preferred for biological imaging to minimize autofluorescence and enhance tissue penetration. bohrium.com

Reactive Site: Arylboronates are generally used due to their stability and predictable reactivity. The electronic properties of the aryl ring can be tuned to modulate the probe's sensitivity and selectivity. nih.gov

Linker: A linker can be introduced between the boronate group and the fluorophore to optimize the probe's properties. nih.gov

The sensing mechanism of boronate probes relies on the oxidative cleavage of the carbon-boron (C-B) bond. frontiersin.org Peroxynitrite is a powerful nucleophile that reacts rapidly with the electrophilic sp²-hybridized boron atom of the boronate. nih.govnih.gov The initial step is the nucleophilic attack of ONOO⁻ on the boron center, forming a transient, unstable tetrahedral peroxyborate intermediate. nih.gov This intermediate rapidly rearranges and decomposes, leading to the cleavage of the C-B bond and the formation of a stable phenolic product, which is the highly fluorescent deprotected fluorophore. nih.gov

A critical aspect of this mechanism is the remarkable difference in reaction rates between peroxynitrite and other ROS. Studies have shown that arylboronic acids react with peroxynitrite at a rate that is approximately a million times faster than their reaction with hydrogen peroxide. nih.govresearchgate.net This vast difference in reactivity is the primary reason for the high selectivity of these probes for peroxynitrite over other biologically relevant oxidants. researchgate.net

Comparative reaction rates of 4-acetylphenylboronic acid with different oxidants nih.gov
OxidantSecond-Order Rate Constant (k, M⁻¹s⁻¹)
Peroxynitrite (ONOO⁻)1.6 x 10⁶
Hypochlorous Acid (HOCl)6.2 x 10³
Hydrogen Peroxide (H₂O₂)2.2

This selective and rapid reaction ensures that the fluorescence turn-on is a specific indicator of peroxynitrite presence, enabling its sensitive detection and imaging in complex biological environments. nih.govnih.gov

Supramolecular Interactions with Diols and Sugars

As a member of the arylboronic acid family, this compound possesses the inherent ability to engage in reversible covalent interactions with compounds containing cis-1,2- or 1,3-diol functionalities. This interaction is the foundation of its utility in forming supramolecular assemblies and in the development of sensors for biologically significant molecules like sugars. nih.govnih.gov The fundamental reaction involves the boronic acid group, -B(OH)₂, reacting with the hydroxyl groups of a diol to form a stable five- or six-membered cyclic boronate ester. nih.govmdpi.com

The process is highly dependent on pH. In an aqueous environment, the trigonal planar boronic acid (a Lewis acid) exists in equilibrium with its anionic tetrahedral boronate form. mdpi.com The tetrahedral form is more reactive towards diols. mdpi.com Consequently, the strength of the interaction and the formation of the boronate ester are significantly enhanced at pH values higher than the pKa of the boronic acid. nih.gov

The binding affinity and selectivity for different sugars are influenced by several factors, including the sugar's structure, the arrangement of its hydroxyl groups, and its ability to adopt a furanose form, which presents the cis-diols in a favorable orientation for binding. For instance, studies on analogous compounds like phenylboronic acid and 3-thienylboronic acid have demonstrated a higher affinity for fructose (B13574) and sorbitol compared to other sugars like glucose. mdpi.com This selectivity is attributed to the higher population of the furanose form in fructose, which readily presents the necessary diol configuration for stable ester formation. The binding properties of 3-thienylboronic acid, an electrochemical analogue, are considered to be very close to those of phenylboronic acid, providing a strong basis for predicting the behavior of this compound. mdpi.comresearchgate.net

The table below, based on data from the closely related 3-thienylboronic acid, illustrates the typical binding affinities observed for boronic acids with various diol-containing compounds.

AnalyteBinding Constant (K) at pH 10.6 (L/mol)Binding Enthalpy (ΔH) (kJ/mol)
Sorbitol~8400High
Fructose~3400High

Data derived from studies on the analogous compound 3-thienylboronic acid, which is expected to have similar binding properties to phenyl-substituted boronic acids. mdpi.com

Mechanistic Probes for Enzyme Active Site Interactions

Arylboronic acids are widely recognized as potent and reversible inhibitors of serine proteases, a major class of enzymes. nih.govnih.govmdpi.com Their inhibitory mechanism is rooted in their ability to act as "transition state analogues," effectively probing the intricate workings of the enzyme's active site. nih.govnih.gov this compound, by virtue of its arylboronic acid moiety, is predicted to function as such a mechanistic probe. The boron atom, being electron-deficient, serves as an electrophile that is attacked by the nucleophilic serine residue present in the catalytic triad (B1167595) (typically Ser-His-Asp) of these enzymes. nih.govnih.gov

This interaction is highly dependent on pH, which influences the ionization state of the catalytic histidine residue in the active site. nih.govresearchgate.net The inhibition is due to the donation of an electron pair from the active site histidine to the boron atom of the bound inhibitor, facilitating the formation of a stable adduct. nih.govnih.govresearchgate.net

Upon entering the active site of a serine-dependent enzyme, the boronic acid moiety of this compound is attacked by the hydroxyl group of the catalytic serine residue. mdpi.comnih.gov This nucleophilic attack results in the formation of a covalent, yet reversible, bond between the serine oxygen and the boron atom. pnas.org This bonding event causes the geometry around the boron atom to change from a trigonal planar sp² hybridized state to a more stable tetrahedral sp³ hybridized state. nih.govnih.gov

This resulting structure is a tetrahedral adduct, where the boron atom is covalently linked to both the enzyme's serine and its own two hydroxyl groups (or one hydroxyl and the pyridine nitrogen's influence). nih.gov This stable complex effectively occupies the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity. mdpi.compnas.org The stability of this adduct is a key feature of boronic acid-based inhibitors. nih.gov

The primary reason for the high potency of boronic acid inhibitors is that the tetrahedral adduct formed with the active site serine closely mimics the structure of the natural transition state of the enzymatic reaction. nih.govnih.gov During the hydrolysis of a peptide bond by a serine protease, the reaction proceeds through a short-lived, high-energy tetrahedral intermediate. nih.gov Enzymes function by stabilizing this transition state, thereby lowering the activation energy of the reaction.

Boronic acids that form these tetrahedral adducts are often referred to as Boronic Acid Transition State Inhibitors (BATSIs). nih.govresearchgate.net The adduct formed by this compound is structurally analogous to this natural intermediate, effectively "tricking" the enzyme. nih.govnih.gov The enzyme's active site residues form favorable interactions (such as hydrogen bonds in the "oxyanion hole") to stabilize this mimicked state, leading to very tight binding and potent, reversible inhibition. nih.gov This ability to mimic the transition state makes boronic acids like this compound invaluable tools for studying enzyme mechanisms and for the rational design of new therapeutic agents. nih.govpnas.org

Mechanistic and Theoretical Investigations of 2 Phenylthio Pyridine 5 Boronic Acid

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the intrinsic properties of molecules like 2-(Phenylthio)pyridine-5-boronic acid, offering insights that complement experimental findings. These theoretical methods allow for the detailed examination of molecular structure, electronic properties, and reactivity at an atomic level.

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For this compound, DFT calculations are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on analogous arylboronic acids have shown that the boronic acid group, -B(OH)₂, tends to be nearly coplanar with the aromatic ring to which it is attached. wiley-vch.de In the case of this compound, DFT would likely predict a similar near-planar arrangement between the pyridine (B92270) ring and the C-B(OH)₂ fragment. A critical aspect of the molecule's conformation is the dihedral angle between the pyridine ring and the phenyl ring of the phenylthio group. DFT calculations can determine the most energetically favorable rotational conformation of this group. The geometry is influenced by the interplay between the electronic effects of the sulfur atom and the steric hindrance between the two aromatic rings. nih.gov

X-ray crystallography on similar compounds, such as phenylboronic acid itself, reveals that molecules often form dimeric structures in the solid state through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. wiley-vch.de DFT studies can model these intermolecular interactions to understand their impact on the molecular conformation in condensed phases.

Table 1: Illustrative Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation. This table is based on typical values for similar molecular fragments and serves as an example of DFT output.

ParameterDescriptionPredicted Value
Bond Length (C-B)Length of the bond between the pyridine ring carbon and the boron atom.~1.55 Å
Bond Length (B-O)Length of the bonds between the boron and oxygen atoms.~1.37 Å
Bond Length (C-S)Length of the bond between the pyridine ring carbon and the sulfur atom.~1.78 Å
Dihedral Angle (C-C-S-C)The twist between the pyridine and phenyl rings around the C-S bond.30-50°

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In pyridine-containing systems, the HOMO is often localized on the nitrogen atom, while in substituted benzenes, it is distributed across the π-system. wuxibiology.com The presence of the electron-donating phenylthio group and the electron-withdrawing boronic acid group will influence the energies and localizations of these orbitals. Analysis of the orbital distributions can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Example Frontier Orbital Energies Calculated by DFT. This table provides representative energy values to illustrate the concept.

OrbitalEnergy (eV)Description
HOMO-6.5 eVHighest Occupied Molecular Orbital; relates to ionization potential.
LUMO-1.8 eVLowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap4.7 eVEnergy difference; indicates chemical reactivity and stability. nih.gov

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations can simulate the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching or bending. For this compound, key predicted vibrational bands would include the O-H stretching of the boronic acid hydroxyl groups, B-O stretching, C-S stretching, and various aromatic C-C and C-H vibrations. nist.govresearchgate.net Comparing the calculated spectrum with an experimental one helps in the definitive assignment of observed absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H, ¹³C, ¹¹B) can be calculated and are highly useful for structure verification. The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard. These predictions help assign the signals in an experimental NMR spectrum to specific atoms within the molecule. rsc.org

A significant application of computational chemistry is in the field of reaction mechanisms. DFT can be used to map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org

For this compound, this approach is particularly relevant for understanding its participation in reactions like the Suzuki-Miyaura cross-coupling. Theoretical studies on this reaction have used DFT to model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov By calculating the activation energies associated with the transition states of different proposed pathways, researchers can predict the most likely reaction mechanism. nih.gov This allows for a detailed, atomistic understanding of how the boronic acid group interacts with the metal catalyst during the crucial transmetalation step.

Experimental Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental techniques are essential for validating and refining proposed reaction mechanisms.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine the mechanism of a reaction by identifying the rate-determining step and probing the structure of its transition state. google.com A KIE is measured by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium or ¹²C with ¹³C). google.com

If a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a primary KIE is typically observed, where the reaction rate changes significantly (k_light / k_heavy ≠ 1). google.com For example, in a Suzuki-Miyaura coupling reaction involving this compound, a ¹³C KIE could be measured at the pyridine carbon atom bonded to the boronic acid group. A significant KIE at this position (k₁₂C / k₁₃C > 1) would provide strong evidence that the C-B bond cleavage, which occurs during the transmetalation step, is part of the rate-limiting sequence of the catalytic cycle. nih.gov By combining experimental KIE values with those predicted computationally for different proposed transition states, a specific mechanistic pathway can be validated. nih.gov

Spectroscopic Characterization of Intermediates

While specific spectroscopic data for reaction intermediates involving this compound are not extensively detailed in the available literature, the general mechanism of Suzuki-Miyaura cross-coupling reactions, in which this compound is a key reactant, is well-established. The characterization of intermediates in these catalytic cycles typically relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, and ¹¹B NMR) and mass spectrometry. These methods provide insights into the structure and bonding of transient palladium complexes that are crucial for understanding the reaction pathway.

The catalytic cycle of a Suzuki-Miyaura reaction involves several key intermediates that can be characterized as follows:

Oxidative Addition Complex: The first step involves the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. For reactions involving pyridylboronic acids, this intermediate would be an arylpalladium(II) halide complex. ³¹P NMR is particularly useful for tracking the changes in the coordination environment of the palladium center, as the chemical shift of the phosphorus ligands is sensitive to the oxidation state and geometry of the metal.

Transmetalation Intermediate: Following oxidative addition, the boronic acid undergoes transmetalation with the Pd(II) complex. This step involves the transfer of the aryl group from the boron atom to the palladium center. ¹¹B NMR spectroscopy can be employed to monitor the consumption of the boronic acid and the formation of borate (B1201080) byproducts. The coordination of the pyridyl nitrogen to the palladium center can also be investigated using ¹H and ¹³C NMR by observing shifts in the pyridine ring protons and carbons. The addition of water can influence the speciation of boronic acids and may facilitate transmetalation through the formation of Pd-OH intermediates nih.gov.

Reductive Elimination Product: The final step is the reductive elimination from the diarylpalladium(II) complex, which yields the cross-coupled product and regenerates the Pd(0) catalyst. The formation of the new C-C bond can be confirmed by the appearance of new signals and coupling patterns in ¹H and ¹³C NMR spectra of the product.

In studies of related pyridylboronic acids, the addition of water to a solution of a 2-chloropyridinyl boronic acid in DMSO was shown to simplify its NMR spectra, suggesting the breakdown of aggregates into monomeric species, which can influence reactivity researchgate.net.

Table 1: Spectroscopic Techniques for Characterizing Intermediates in Suzuki-Miyaura Coupling

Spectroscopic TechniqueInformation Gained
¹H NMR Monitors the conversion of reactants to products by observing changes in the chemical shifts of aromatic protons.
¹³C NMR Provides information on the carbon framework of intermediates and the final product.
³¹P NMR Tracks changes in the palladium coordination sphere and oxidation state through the chemical shifts of phosphine (B1218219) ligands.
¹¹B NMR Follows the consumption of the boronic acid and the formation of borate species during transmetalation.
Mass Spectrometry Identifies the mass-to-charge ratio of transient intermediates and confirms the molecular weight of the final product.

pH-Dependent Reactivity Studies

The reactivity of boronic acids in aqueous media is highly dependent on the pH of the solution. This is due to the equilibrium between the neutral, trigonal planar boronic acid (B(OH)₂) and the anionic, tetrahedral boronate species (B(OH)₃⁻). The formation of the more nucleophilic boronate anion is favored at higher pH, which can influence the rate of transmetalation in Suzuki-Miyaura coupling reactions.

For arylboronic acids, the pKa value, which dictates the pH range for the formation of the boronate, is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic and facilitating the formation of the boronate at lower pH. Conversely, electron-donating groups increase the pKa researchgate.netacs.orgresearchgate.net.

In the case of this compound, the phenylthio group at the 2-position of the pyridine ring is expected to have an electron-withdrawing effect, which would likely lower the pKa of the boronic acid group compared to an unsubstituted pyridylboronic acid. This would suggest that the optimal pH for its reactivity in cross-coupling reactions might be in the neutral to slightly basic range.

Studies on the stability of arylboronic acid diol esters have shown that the formation of these complexes is also pH-dependent, with ester formation being more favorable at pH values above the pKa of the boronic acid researchgate.netacs.orgsemanticscholar.org. While not directly a reactivity study, this illustrates the general principle of pH influencing the equilibrium and availability of the reactive boronate species. The stability constants of boronic acid diol esters have been shown to follow Hammett-type relations, indicating a clear dependence on the electronic properties of the substituents researchgate.netacs.orgsemanticscholar.org.

Table 2: Expected Influence of pH on the Reactivity of this compound

pH RangePredominant SpeciesExpected Reactivity in Suzuki-Miyaura Coupling
Acidic Trigonal Boronic AcidLower reactivity due to the lower concentration of the more nucleophilic boronate species.
Neutral Equilibrium MixtureIncreasing reactivity as the concentration of the boronate species increases with pH.
Basic Tetrahedral BoronateGenerally higher reactivity due to the high concentration of the boronate, though very high pH can lead to catalyst deactivation.

Comparative Analysis with Other Aryl/Heteroarylboronic Acids

The reactivity of this compound in cross-coupling reactions can be understood by comparing it with other substituted pyridylboronic acids and arylboronic acids. The electronic and steric properties of the substituents play a crucial role in determining the efficiency and outcome of these reactions.

A systematic study on 2-substituted-5-pyridylboronic acids (with substituents like bromo, chloro, and methoxy) in Suzuki cross-coupling reactions revealed that the nature of the substituent significantly impacts the reaction efficiency audreyli.comresearchgate.net. For instance, reactions with 2-bromo-5-pyridylboronic acid often resulted in multicomponent product mixtures and lower yields, whereas the analogous reactions with 2-chloro- and 2-methoxy-5-pyridylboronic acids were cleaner and more efficient audreyli.com. This suggests that the electronic properties of the substituent at the 2-position have a profound effect on the stability and reactivity of the pyridylboronic acid.

The phenylthio group in this compound is generally considered to be electron-withdrawing through induction, which can influence the acidity of the boronic acid and its reactivity in transmetalation. Theoretical investigations on substituted N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to the substituent greatly influences its electronic properties rsc.org.

In comparison to simple phenylboronic acid, the presence of the pyridine nitrogen and the phenylthio substituent in this compound introduces additional electronic and steric factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially influencing the catalytic cycle. The steric bulk of the phenylthio group at the ortho position to the pyridine nitrogen might also play a role in the approach of the coupling partners to the catalytic center.

Table 3: Comparative Reactivity of Substituted Pyridylboronic Acids in Suzuki Coupling

Pyridylboronic AcidSubstituent at 2-positionGeneral Reactivity/EfficiencyReference
2-Bromo-5-pyridylboronic acidBromoOften leads to complex mixtures and lower yields. audreyli.com
2-Chloro-5-pyridylboronic acidChloroGenerally clean reactions with good efficiency. audreyli.com
2-Methoxy-5-pyridylboronic acidMethoxyGenerally clean reactions with good efficiency. audreyli.comacs.org
This compound Phenylthio Expected to be an efficient coupling partner due to the electron-withdrawing nature of the substituent, though steric effects may play a role.

This comparative analysis, based on available data for structurally similar compounds, suggests that this compound is likely to be a versatile and efficient reagent in Suzuki-Miyaura cross-coupling reactions, with its reactivity profile being shaped by the interplay of the electronic effects of the phenylthio group and the coordinating ability of the pyridine nitrogen.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Substituted Analogues

While established methods for synthesizing aryl and heteroaryl boronic acids are available, future research is aimed at creating more efficient, scalable, and versatile routes to access a wider range of substituted analogues of 2-(phenylthio)pyridine-5-boronic acid. nih.gov Key areas of development include:

Advanced Cross-Coupling Methodologies: The palladium-catalyzed cross-coupling reaction discovered by Miyaura and colleagues, which pairs aryl halides with diboronic acid reagents like bis(pinacolato)diboron (B136004), remains a cornerstone. nih.govmdpi.com Future work will likely focus on using more cost-effective catalysts and expanding the substrate scope to include less reactive aryl chlorides or triflates. Direct C-H borylation, catalyzed by elements like iridium or rhodium, presents an atom-economical alternative to pre-functionalized halides, allowing for the direct conversion of C-H bonds on the pyridine (B92270) or phenyl ring into C-B bonds. nih.govmdpi.com

Stable Boronic Acid Surrogates: 2-Pyridyl boronic acids are known for their instability, which can hinder their application in synthesis. nih.gov A promising strategy involves the use of N-methyliminodiacetic acid (MIDA) boronates. These surrogates are air-stable, highly crystalline solids that can be easily handled and purified. nih.gov Developing a robust MIDA-protected version of this compound would facilitate its use in iterative cross-coupling reactions to build complex molecular architectures. nih.gov

Flow Chemistry for Unstable Intermediates: The synthesis of boronic acids often involves organometallic intermediates (e.g., Grignard or organolithium reagents) that are unstable at ambient temperatures. nih.gov Flow chemistry enables precise control over reaction parameters such as temperature and time, allowing for the generation and immediate trapping of these transient species. This technique has been successfully used to suppress side reactions in borylation processes, and its application could lead to higher yields and purity for novel analogues. nih.govmdpi.com

Synthetic StrategyKey FeaturesPotential Advantages for Analogue Synthesis
Direct C-H Borylation Catalytic conversion of C-H bonds to C-B bonds.High atom economy; avoids synthesis of halogenated precursors.
MIDA Boronate Surrogates Forms stable, crystalline boronate esters.Overcomes instability of 2-pyridyl boronic acids; allows for iterative synthesis. nih.gov
Flow Chemistry Precise control of reaction conditions for unstable intermediates.Improved yields and purity; enhanced safety and scalability. nih.govmdpi.com

Exploration of New Reactivity Pathways and Functionalizations

Beyond its traditional role in Suzuki-Miyaura coupling, the inherent reactivity of this compound can be exploited in novel ways. Future research will likely explore functionalization of the pyridine ring, the thioether linkage, and the boronic acid moiety itself.

Transition-Metal-Free Coupling Reactions: Recent developments have shown that boronic acids can participate in C-N bond-forming reactions, such as amination and amidation, without the need for a transition metal catalyst. rsc.org Exploring the utility of this compound as a carbon-nucleophile in these reactions could open new avenues for synthesizing complex nitrogen-containing heterocycles.

Direct C-H Functionalization: Inspired by advances in pyridine derivatization, direct C-H functionalization of the pyridine ring of the title compound offers a powerful method to introduce new substituents. bohrium.com Visible-light-induced reactions, in particular, have emerged as a mild and efficient way to forge new bonds at specific positions on heteroaromatic rings. bohrium.com

Modification of the Thioether Linkage: The phenylthio group is not merely a passive substituent. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would dramatically alter the electronic properties of the pyridine ring. This modification could be used to tune the Lewis acidity of the boronic acid or the reactivity of the molecule in subsequent transformations.

Advanced Material Science Applications Involving Boron-Nitrogen Interactions

The intramolecular proximity of the Lewis acidic boron center and the Lewis basic pyridine nitrogen atom creates the potential for a dative boron-nitrogen (B←N) interaction. nih.gov Although this bond is often weak, comparable in strength to a hydrogen bond, it is a pivotal feature that can be exploited in materials science. nih.gov

Coordination Polymers and Supramolecular Assemblies: The ability of the boronic acid to interact with the pyridine nitrogen, either intramolecularly or intermolecularly, makes it a candidate for constructing self-assembling systems. These interactions could be used to design coordination polymers or supramolecular materials with tailored electronic or photophysical properties. Computational studies have shown that the geometry at the boron atom is nearly trigonal planar in the absence of an interaction, but can be modulated by the presence of coordinating species. nih.gov

Optoelectronic Materials: Diarylborinic acids, which are structurally related to the title compound, have been investigated for their optoelectronic properties. mdpi.com By incorporating this compound or its derivatives into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The B←N interaction can influence the electronic structure and emission properties of such materials.

Research AreaKey ConceptPotential Application
Supramolecular Chemistry Reversible B←N dative bonding. nih.govSelf-healing materials, responsive gels.
Optoelectronics Tuning of electronic properties via B←N interaction. mdpi.comOrganic light-emitting diodes (OLEDs), sensors.
Porous Materials Directed assembly through B←N coordination.Gas storage, catalysis.

Design of Next-Generation Chemical Probes and Catalysts

The unique chemical properties of the boronic acid functional group make it an ideal platform for designing specialized chemical tools, including sensors and catalysts.

Chemical Probes for Reactive Oxygen Species (ROS): Boronic acids and their esters have emerged as a powerful class of chemical probes for detecting biological oxidants like hydrogen peroxide (H₂O₂) and peroxynitrite. nih.govmdpi.com The detection mechanism relies on the selective oxidation of the C-B bond, which cleaves the boronate group and releases a fluorescent reporter molecule, leading to a "turn-on" signal. nih.govmdpi.com A probe based on the 2-(phenylthio)pyridine scaffold could be designed to target specific cellular compartments for imaging ROS in living cells. mdpi.com

Boronic Acid Organocatalysis: Boronic acids can function as effective Lewis acid catalysts for a variety of organic transformations. rsc.org They are particularly adept at activating carboxylic acids and alcohols by forming reversible covalent adducts. This activation can facilitate reactions such as dehydrative amide bond formation and Friedel-Crafts-type reactions under mild conditions. rsc.orgnih.gov The this compound scaffold could be used to develop catalysts where the pyridine and thioether groups help to modulate catalytic activity and selectivity. Some boronic acids have even been shown to catalyze click reactions in the absence of copper. mdpi.com

Asymmetric Catalysis: In transition metal catalysis, boronic acids are typically used as reagents. However, emerging research shows their involvement in catalytic cycles for asymmetric synthesis. For example, rhodium-catalyzed asymmetric additions of arylboronic acids to pyridines have been developed to produce enantioenriched 3-substituted piperidines. tmc.edu This highlights the potential for developing chiral derivatives of this compound for use in novel asymmetric transformations.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Phenylthio)pyridine-5-boronic acid, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine derivative (e.g., 5-bromo-2-(phenylthio)pyridine) reacts with a boronic acid precursor. Alternatively, direct functionalization of pyridine-5-boronic acid with phenylthio groups via nucleophilic substitution may be employed. Purification is achieved through column chromatography or recrystallization. Purity validation requires 1H/13C NMR to confirm structural integrity and HPLC (≥95% purity threshold). For boron-specific validation, 11B NMR or mass spectrometry (HRMS) is recommended .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To resolve aromatic protons and confirm substitution patterns. The phenylthio group’s deshielding effect on adjacent protons is diagnostic.
  • 11B NMR : Detects boron environments (δ ~30 ppm for boronic acids).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • FT-IR : Identifies B–O stretching (~1350 cm⁻¹) and S–C aromatic bonds (~690 cm⁻¹).
    Cross-referencing with databases like ChemSpider (e.g., InChIKey validation) ensures accuracy .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : According to MSDS data for analogous boronic acids, this compound is harmful if inhaled, ingested, or absorbed through skin . Use nitrile gloves , fume hoods , and protective eyewear . Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the phenylthio substituent influence the reactivity of pyridine-5-boronic acid in cross-coupling reactions?

  • Methodological Answer : The phenylthio group is electron-withdrawing , reducing electron density at the pyridine ring and enhancing oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the sulfur-linked phenyl group may slow transmetallation. Comparative studies using substituents like methoxy or halogens (e.g., 2-bromo derivatives in ) can quantify electronic/steric effects. Computational modeling (DFT) of frontier molecular orbitals is recommended to predict reactivity .

Q. How can researchers address contradictions in reported yields for Suzuki-Miyaura reactions using this compound?

  • Methodological Answer : Yield discrepancies often arise from variables such as:

  • Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf).
  • Solvent/base combinations : DME/Na₂CO₃ vs. THF/CsF.
  • Oxygen sensitivity : Degradation via boronic acid protodeboronation.
    To resolve contradictions, conduct Design of Experiments (DoE) with controlled parameters. Use LC-MS to track intermediate formation and in situ IR to monitor reaction progress. Compare results with structurally similar compounds (e.g., 5-bromo-2-fluoropyridine-3-boronic acid in ) .

Q. What are the stability considerations for aqueous solutions of this compound, and how can degradation be monitored?

  • Methodological Answer : Boronic acids hydrolyze in water to form borate esters or boric acid. Stability is pH-dependent:

  • Acidic conditions (pH <5) : Rapid hydrolysis.
  • Neutral/basic conditions (pH 7–9) : Slower degradation.
    Monitor stability via HPLC (tracking parent compound loss) and 19F NMR (if fluorine substituents are present). For long-term storage, lyophilize the compound and store under argon. Kinetic studies in buffered solutions (e.g., PBS) at 25°C/37°C can model shelf-life .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control C–H activation sites.
  • Protecting group strategies : Temporarily mask the boronic acid with pinacol ester (e.g., as in ) to prevent unwanted side reactions.
  • Microwave-assisted synthesis : Enhances reaction efficiency and selectivity.
    Case studies with anti-inflammatory derivatives ( ) demonstrate the phenylthio group’s role in enhancing target binding affinity .

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